Oat1/3-IN-2

Description

Overview of Solute Carrier Family 22 (SLC22) Transporters

The Organic Anion Transporters (OATs) are members of the larger Solute Carrier (SLC) superfamily, specifically the SLC22 family. nih.govresearchgate.net This family is a diverse group of membrane proteins that facilitate the transport of various organic ions across cell membranes. nih.gov Structurally, members of the SLC22 family are predicted to have 12 alpha-helical transmembrane domains, a characteristic feature of many transporters. researchgate.netcreative-biolabs.com

The SLC22 family is functionally diverse, containing not only the OATs, which primarily handle negatively charged organic anions, but also organic cation transporters (OCTs) and organic zwitterion/cation transporters (OCTNs). nih.govresearchgate.netnih.gov Consequently, their transport mechanisms vary and include uniporters (facilitated diffusion), anion exchangers, and sodium-dependent cotransporters. nih.govresearchgate.net These transporters are crucial for the absorption, distribution, and excretion of a vast range of compounds, including therapeutic drugs, environmental toxins, and endogenous metabolites. creative-biolabs.compharmgkb.org Due to their significant role in drug disposition, the SLC22 family is a major focus in pharmacology and toxicology. nih.gov

Broad Substrate Specificity of OAT1 and OAT3

A defining characteristic of both OAT1 and OAT3 is their remarkably broad and overlapping substrate specificity. solvobiotech.comnih.gov They can transport a vast array of structurally diverse small, hydrophilic organic anions. physiology.org This includes many clinically important drugs such as antibiotics (e.g., penicillins), antivirals, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs). solvobiotech.commdpi.com The classic inhibitor of OAT1 and OAT3, probenecid (B1678239), is itself a substrate and its co-administration can block the renal secretion of other drugs. solvobiotech.comnih.gov More specific research tools, like the natural compounds wedelolactone (B1682273) and wogonin, have also been identified as potent inhibitors. nih.gov

Beyond drugs and toxins, OAT1 and OAT3 play a crucial physiological role by transporting a wide range of endogenous compounds, contributing to metabolic homeostasis. nih.gov Their substrates include:

Uremic toxins : Byproducts of metabolism that can accumulate in kidney disease, such as indoxyl sulfate (B86663). mdpi.comphysiology.org

Gut-derived metabolites : Compounds produced by the gut microbiome. nih.gov

Signaling molecules : This includes cyclic nucleotides like cAMP and cGMP, and prostaglandins (B1171923) such as PGE2 and PGF2α. pharmgkb.orgphysiology.org

Hormones and their metabolites : For example, OAT3 is known to transport steroid conjugates like estrone-3-sulfate. pharmgkb.orgphysiology.org

Nutrients and related molecules : Vitamins like folate and pyridoxic acid are also handled by these transporters. nih.govbiorxiv.org

Metabolic intermediates : Key metabolites such as uric acid and the dicarboxylate alpha-ketoglutarate (B1197944) are substrates. solvobiotech.comnih.gov

Neurotransmitters and their metabolites : For instance, homovanillic acid has been identified as an endogenous substrate. biorxiv.org

Amino acid metabolites : Compounds like kynurenic acid are transported by OATs. biorxiv.org

This extensive substrate list highlights the central role of OAT1 and OAT3 not just in detoxification, but also in inter-organ communication and the regulation of systemic levels of key signaling molecules and metabolites. nih.gov

Exogenous Substances and Xenobiotics

A primary function of OATs in the kidneys is the handling of a vast array of exogenous substances and xenobiotics, which include drugs, environmental toxins, and various other foreign compounds. nih.govnih.gov OAT1 and OAT3 are characterized by their broad substrate specificity, enabling them to transport a diverse range of small, hydrophilic organic anions. nih.gov This capability is vital for the elimination of many clinically important drugs, such as antibiotics, antiviral agents, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net By mediating the uptake of these substances from the bloodstream into the kidney tubules, OAT1 and OAT3 facilitate their excretion in the urine. nih.gov This transport pathway is of significant toxicological importance, as it is responsible for clearing potentially toxic compounds and their metabolites from the body. nih.gov The interaction of various drugs with these transporters can lead to drug-drug interactions, where co-administered substances compete for transport, potentially altering their clearance and efficacy. researchgate.net

Below is a table detailing examples of exogenous substances and xenobiotics transported by OATs.

| Class | Examples | Transporter(s) |

| Antivirals | Tenofovir, Cidofovir | OAT1 |

| Antibiotics | Penicillins, Cephalosporins | OAT1, OAT3 |

| Diuretics | Furosemide (B1674285) | OAT1, OAT3 |

| NSAIDs | Diclofenac | OAT1, OAT3 |

| Antihypertensives | Captopril | OAT1 |

| Uricosurics | Probenecid | OAT1, OAT3 |

| Toxins | Ochratoxin A | OAT1, OAT3 |

Overview of Oat1/3-IN-2 as a Dual OAT1 and OAT3 Inhibitor in Research

This compound is a compound identified as a dual inhibitor of both Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). medchemexpress.com Its significance in the research field stems from its ability to concurrently block the function of these two critical transporters. This dual inhibition makes this compound a valuable pharmacological tool for investigating the physiological and toxicological roles of OAT1 and OAT3.

One notable application of this compound is in the study of nephrotoxicity, or kidney damage, induced by certain substances. For example, research has demonstrated its potential protective effect against mercury-induced toxicity. medchemexpress.com By inhibiting OAT1 and OAT3, this compound can block the entry of toxic compounds, such as mercury conjugates, into renal proximal tubule cells, thereby mitigating cellular damage. medchemexpress.com The compound has been shown to reverse the toxicity of Cys-Hg in cells engineered to express OAT1. medchemexpress.com This highlights its utility in elucidating the specific pathways by which certain nephrotoxins exert their harmful effects. As a research tool, this compound allows scientists to probe the consequences of impaired OAT1 and OAT3 function and explore potential therapeutic strategies for preventing or treating drug- and toxin-induced kidney injury. medchemexpress.com

The table below summarizes the key features of this compound.

| Property | Description |

| Target(s) | Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3) |

| Function | Dual Inhibitor |

| Primary Research Area | Studying the role of OAT1 and OAT3 in substance transport and toxicology |

| Noted Application | Investigating protective effects against mercury-induced kidney damage |

Structure

3D Structure

Properties

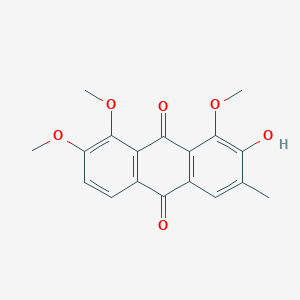

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)14(8)19)16(21)12-9(15(10)20)5-6-11(22-2)17(12)23-3/h5-7,19H,1-4H3 |

InChI Key |

XABCJODNCUCTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)OC |

Origin of Product |

United States |

Characterization of Organic Anion Transporter 1 Oat1 and Organic Anion Transporter 3 Oat3 Structure and Function

Molecular Architecture of OAT1 and OAT3

Organic Anion Transporter 1 (OAT1, encoded by the gene SLC22A6) and Organic Anion Transporter 3 (OAT3, encoded by SLC22A8) are members of the Solute Carrier (SLC22) family of transporters. proteopedia.org Structurally, they are transmembrane proteins, each predicted to have 12 transmembrane domains. icm.edu.pl These domains are connected by a series of intracellular and extracellular loops. A large intracellular loop is situated between transmembrane domains 6 and 7, and both the amino (NH2) and carboxyl (COOH) termini are located within the cell's cytoplasm. nih.gov

These transporters are primarily expressed on the basolateral (blood-side) membrane of proximal tubule cells in the kidney. icm.edu.plsolvobiotech.com Their function relies on a tertiary active transport mechanism. This process is initiated by the Na+/K+-ATPase pump, which creates a sodium gradient. This gradient drives a sodium-dicarboxylate cotransporter, leading to an accumulation of intracellular dicarboxylates like alpha-ketoglutarate (B1197944). OAT1 and OAT3 then exchange these dicarboxylates for organic anions from the blood, moving them into the tubular cells for eventual secretion into the urine. solvobiotech.comnih.gov The extracellular loops of these proteins contain sites for post-translational modifications such as glycosylation, which are crucial for their proper function and trafficking to the cell membrane. icm.edu.pl

Substrate Binding Regions and Selectivity of OAT1 and OAT3

The interaction between ligands and the binding regions of OAT1 and OAT3 is determined by several structural and physicochemical properties. Studies have shown that the volume and size of a compound are important factors for binding to both transporters. nih.govnih.gov For OAT3, an increase in the nonpolar surface area of a ligand is associated with stronger inhibitory interactions, suggesting that van der Waals forces play a more significant role in stabilizing ligand binding for OAT3 compared to OAT1. nih.gov

Specific amino acid residues are also critical for ligand interaction. For instance, Cysteine 440 (C440) in transmembrane helix 10 of OAT1 has been identified as being accessible from the extracellular space and is part of the substrate translocation pathway. nih.gov The differential accessibility of such residues between the two transporters contributes to their distinct selectivity profiles. nih.gov Computational modeling has helped identify key residues responsible for the recognition of inhibitors, further highlighting the structural basis for their binding specificities. nih.gov

OAT1 and OAT3 exhibit broadly overlapping but distinct substrate specificities. nih.gov They are both responsible for transporting a wide range of clinically relevant drugs, including antibiotics, antivirals, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs). solvobiotech.comnih.gov However, analyses using metabolomics from knockout mice and machine learning have revealed unique preferences. escholarship.orgresearchgate.net

OAT3 tends to interact with more structurally complex substrates that possess more rings and chiral centers compared to OAT1. escholarship.orgresearchgate.net While both transport uremic toxins derived from the gut microbiome, OAT3 is particularly involved in handling metabolites from pathways related to bile acids and flavonoids. researchgate.net In contrast, OAT1 plays a significant role in the transport of various vitamins and their precursors. nih.gov This differentiation allows them to modulate distinct metabolic and signaling pathways. escholarship.org

| Compound Class | OAT1 Preference | OAT3 Preference | Shared Substrates/Inhibitors |

|---|---|---|---|

| Uremic Toxins | Indoxyl sulfate (B86663), Phenylsulfate solvobiotech.com | Tryptophan-derivatives, Bile acids escholarship.orgresearchgate.net | Many gut-derived metabolites solvobiotech.com |

| Drugs | Antivirals (e.g., Oseltamivir) solvobiotech.com | More structurally complex drugs escholarship.orgresearchgate.net | NSAIDs, Penicillins, Methotrexate (B535133) solvobiotech.com |

| Endogenous Molecules | Vitamins (Biotin, Pantothenate), Cyclic nucleotides nih.govnih.gov | Flavonoids, Bile acids researchgate.net | Prostaglandins (B1171923), Uric acid nih.gov |

| Inhibitors | Wedelolactone (B1682273), Wogonin nih.gov | Wedelolactone, Wogonin nih.gov | Probenecid (B1678239), Rifampicin solvobiotech.com |

Genetic and Transcriptional Regulation of OAT1 and OAT3 Expression

The expression and activity of OAT1 and OAT3 are tightly controlled through complex cellular pathways, including transcriptional, post-transcriptional, and post-translational processes. mdpi.comencyclopedia.pub This regulation is crucial for maintaining cellular homeostasis and responding to various physiological and pathological stimuli. wikipedia.org

Several nuclear receptors and transcription factors are key regulators of OAT gene expression. Hepatocyte nuclear factor 1α (HNF1α) and Hepatocyte nuclear factor 4α (HNF4α) are critical for the developmental expression of OATs in the kidney. nih.govnih.govplos.org Studies in HNF1α-null mice showed markedly reduced levels of Oat1 and Oat3 mRNA, and overexpression of HNF1α enhanced the promoter activity of these transporters. nih.gov Similarly, an HNF4α antagonist was found to decrease the expression of Oat1 and Oat3. nih.gov These factors exert their effects by binding to specific elements in the promoter regions of the OAT genes. nih.gov

Other transcription factors, such as B-cell CLL/lymphoma 6 (BCL6), have been shown to increase the expression of rat Oat1 and Oat3. mdpi.com The regulation can also be influenced by xenobiotic-responsive nuclear receptors like the aryl hydrocarbon receptor (AhR), which is involved in the induction of OAT1 expression by the uremic toxin indoxyl sulfate. nih.govmdpi.com

| Transcription Factor / Nuclear Receptor | Effect on OAT1 Expression | Effect on OAT3 Expression |

|---|---|---|

| Hepatocyte nuclear factor 1α (HNF1α) | Upregulation nih.govmdpi.com | Upregulation nih.govmdpi.comdoi.org |

| Hepatocyte nuclear factor 4α (HNF4α) | Upregulation nih.govmdpi.com | Upregulation nih.govmdpi.com |

| B-cell CLL/lymphoma 6 (BCL6) | Upregulation mdpi.com | Upregulation mdpi.com |

| Aryl hydrocarbon receptor (AhR) | Upregulation (by indoxyl sulfate) nih.gov | - |

Beyond transcriptional control, OAT1 and OAT3 are regulated by epigenetic modifications and a variety of post-translational modifications that affect their stability, localization, and function. nih.govmdpi.com

Epigenetic Regulation: DNA methylation plays a significant role in regulating OAT expression. The promoter regions of OAT1 and OAT3 contain CpG islands, and methylation of these regions can repress gene expression. encyclopedia.pubnih.gov This epigenetic mechanism contributes to the tissue-specific expression of these transporters. mdpi.com Histone modification, such as deacetylation, is another epigenetic process involved in regulating OAT expression. nih.gov

Post-Translational Modifications:

Glycosylation: This involves the addition of sugar molecules to the transporter protein. N-linked glycosylation is critical for the proper folding, membrane targeting, and substrate binding of OAT1. nih.gov The elimination of glycosylation sites can result in the transporter being trapped intracellularly. nih.gov For OAT3, O-glycosylation has been shown to increase transport activity, while N-glycosylation may decrease it. nih.gov

Phosphorylation: The addition of phosphate (B84403) groups by kinases like protein kinase A (PKA) and protein kinase C (PKC) can modulate OAT activity. nih.gov For OAT1, PKC activation can inhibit activity by promoting the internalization of the transporter from the cell surface. nih.gov

Ubiquitination: This process involves attaching ubiquitin proteins to the transporter, often targeting it for degradation or endocytosis. The E3 ubiquitin ligase Nedd4-2 has been shown to ubiquitinate both OAT1 and OAT3, leading to their internalization and a decrease in transport activity. nih.govnih.gov This process can be stimulated by PKC activation. nih.gov

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins is another regulatory mechanism. PKA-mediated stimulation of OAT3 activity has been linked to SUMOylation, which enhances its presence at the plasma membrane. nih.gov

| Modification | Effect on OAT1 | Effect on OAT3 |

|---|---|---|

| N-Glycosylation | Essential for protein folding and membrane targeting nih.gov | Decreases substrate uptake nih.gov |

| O-Glycosylation | Less understood nih.gov | Increases transport activity nih.gov |

| Phosphorylation (PKC) | Inhibits activity via internalization nih.gov | Decreases cell surface levels nih.gov |

| Ubiquitination (Nedd4-2) | Decreases activity via internalization nih.gov | Decreases activity via internalization nih.gov |

| SUMOylation | - | Stimulates activity (PKA-mediated) nih.gov |

Physiological and Pathophysiological Modulators of OAT1 and OAT3 Activity

The activity and expression of OAT1 and OAT3 are not static; they are dynamically regulated by various physiological and disease-related factors.

Effects of Inflammation and Cytokines on Transporter Activity

Inflammation can significantly alter the function of drug transporters, including OAT1 and OAT3. mdpi.com Pro-inflammatory cytokines are key mediators in this process. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) can activate the nuclear factor kappa B (NF-κB) pathway. nih.govencyclopedia.pub This pathway can, in turn, regulate the expression of OAT1 and OAT3 genes. nih.govencyclopedia.pub

Studies have shown that inflammation can lead to a reduction in the in vivo activity of renal OAT1/3. For instance, in pregnant women with acute pyelonephritis, a condition characterized by elevated plasma cytokines like IL-6, TNF-α, and IFN-γ, the renal secretion clearance of the OAT substrate furosemide (B1674285) was reduced by approximately 40%. mdpi.comnih.govpreprints.org This suggests that inflammatory states can impair the body's ability to eliminate drugs that are substrates of these transporters, potentially requiring dose adjustments. nih.gov Additionally, prostaglandin (B15479496) E2, a key mediator in inflammation that increases after kidney injury, has been shown to downregulate the expression of both OAT1 and OAT3. physiology.org

Altered Transporter Expression in Disease States (e.g., Renal Failure, Hyperuricemia)

Renal Failure: In the context of kidney disease, the expression and function of OAT1 and OAT3 are often compromised. In animal models of ischemic acute renal failure, a transient downregulation of both the mRNA and protein levels of OAT1 and OAT3 has been observed. physiology.org This decreased expression correlates with the impaired renal secretion of organic anions. physiology.orgkarger.com In chronic kidney disease (CKD), the accumulation of uremic toxins, many of which are substrates for OAT1 and OAT3, is a major concern. nih.govphysiology.org The reduced function of these transporters in CKD contributes to the buildup of these toxins, which can exacerbate cardiovascular and metabolic conditions. nih.govdntb.gov.ua

Hyperuricemia: OAT1 and OAT3 are involved in the delicate balance of uric acid homeostasis. physiology.org They participate in the transport of uric acid from the blood into tubular cells, contributing to its eventual secretion. oncotarget.comfrontiersin.org In states of hyperuricemia, the expression of renal OAT1 and OAT3 has been shown to decrease. oncotarget.com This reduction in transporter expression can further impair uric acid secretion, potentially contributing to a cycle that maintains high serum uric acid levels. oncotarget.com Consequently, genetic variations in SLC22A6 and SLC22A8 that lead to reduced transporter function have been studied as potential contributors to the risk of hyperuricemia and gout. nih.govnih.gov

Table 2: Modulation of OAT1 and OAT3 in Disease States

| Condition | Effect on OAT1/OAT3 | Consequence |

|---|---|---|

| Inflammation (Acute Pyelonephritis) | Decreased activity (~40%) mdpi.comnih.gov | Reduced renal clearance of OAT substrates (e.g., furosemide) mdpi.com |

| Ischemic Acute Renal Failure | Decreased mRNA and protein expression physiology.org | Impaired secretion of organic anions physiology.org |

| Chronic Kidney Disease | Reduced function | Accumulation of uremic toxins nih.govdntb.gov.ua |

| Hyperuricemia | Decreased expression oncotarget.com | Reduced renal secretion of uric acid oncotarget.com |

Oat1/3 in 2: Identification and Inhibitory Profile

Discovery and Classification as a Dual OAT1 and OAT3 Inhibitor

Oat1/3-IN-2, also identified as compound 8, was discovered as a natural product isolated from Cassia obtusifolia L., a plant whose seeds are commonly used in traditional medicine. nih.govmedchemexpress.commedchemexpress.com Through scientific investigation, it was classified as a dual inhibitor, demonstrating activity against both Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). nih.govmedchemexpress.commedchemexpress.com This dual inhibitory action makes it a subject of interest for research into the modulation of renal transport processes. The compound belongs to the anthraquinone (B42736) class of molecules. nih.govmedchemexpress.comoup.com

Table 1: Classification of this compound

| Compound Name | This compound (also known as compound 8) |

| Source | Cassia obtusifolia L. |

| Chemical Class | Anthraquinone |

| Biological Activity | Dual Inhibitor of OAT1 and OAT3 |

Quantitative Assessment of Inhibitory Potency on OAT1 and OAT3 (IC50 Values)

The inhibitory potency of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific target, in this case, the OAT1 and OAT3 transporters, by 50%. While research has identified this compound as a strong inhibitor of both OAT1 and OAT3, specific IC50 values were not available in the reviewed literature. oup.comoup.com

For context, the IC50 values for other known OAT inhibitors vary. For instance, the classic inhibitor probenecid (B1678239) has an estimated IC50 value of 29.42 µM for OAT1 and 8.662 µM for OAT3. researchgate.net Another dual inhibitor, Cabotegravir, exhibits IC50 values of 0.81 µM for OAT1 and 0.41 µM for OAT3. medchemexpress.com

Table 2: IC50 Values of Selected OAT Inhibitors

| Inhibitor | Target | IC50 Value |

|---|---|---|

| Probenecid | OAT1 | 29.42 µM |

| Probenecid | OAT3 | 8.662 µM |

| Cabotegravir | OAT1 | 0.81 µM |

Specificity Profile of this compound for OAT1 and OAT3

The specificity of a drug or inhibitor refers to its ability to bind to a specific target. This compound is characterized as a dual inhibitor, signifying its capacity to interact with and inhibit both OAT1 and OAT3 transporters. nih.govmedchemexpress.commedchemexpress.com OAT1 and OAT3 themselves have overlapping but also distinct substrate specificities. physiology.org While OAT1 and OAT3 are the primary identified targets for this compound, a comprehensive specificity profile detailing its activity against other transporters is not extensively documented in the available literature. Such a profile would be crucial to fully understand its potential for off-target effects and to refine its use as a specific research tool.

Structural Considerations for this compound's Inhibitory Activity

This compound is an anthraquinone, a class of aromatic organic compounds based on the anthracene (B1667546) skeleton with a quinone structure. nih.govmedchemexpress.comoup.com The specific chemical structure of this compound is 1,7,8-methoxyl-2-hydroxyl-3-methyl-anthraquinone. oup.com

The structure-activity relationship for inhibitors of OATs often involves specific molecular features. For OAT3 inhibitors, for example, the presence of a polar center and a hydrophobic region are considered important for binding. nih.gov In flavonoids, which are also OAT inhibitors, hydroxyl groups can act as hydrogen bond donors or acceptors, and their number and position are critical for inhibitory potency. nih.gov For anthraquinones, features such as a carbonyl group at the C9 position and hydroxyl groups at C1 and C4 have been associated with certain biological activities. nih.gov The specific arrangement of the methoxyl, hydroxyl, and methyl groups on the anthraquinone scaffold of this compound is therefore presumed to be fundamental to its interaction with the binding sites of OAT1 and OAT3, leading to their inhibition.

Mechanistic Insights into Oat1/3 Inhibition by Oat1/3 in 2

Elucidation of Inhibition Kinetics and Mechanisms

Research into the inhibitory effects of constituents from Semen cassiae has revealed that these natural products can act as potent inhibitors of both OAT1 and OAT3. oup.comnih.gov. The inhibition mechanisms were found to be varied, encompassing both competitive and noncompetitive modes of action. oup.comoup.com.

Kinetic studies are essential to quantify the potency of an inhibitor and to understand how it interacts with the transporter and its substrate. mdpi.com. For inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key parameter, indicating the concentration of the inhibitor required to reduce the transporter's activity by 50%. While specific IC₅₀ and Kᵢ (inhibition constant) values for Oat1/3-IN-2 have been determined, the primary research has grouped it with other active compounds from Semen cassiae that are strong inhibitors of both transporters. oup.comnih.gov. The general finding for this group of inhibitors is that they act through both competitive and non-competitive pathways, suggesting complex interactions with the transporters. oup.com. A competitive inhibition mechanism implies that this compound directly competes with the substrate for binding to the active site of the transporter. A non-competitive mechanism would involve the inhibitor binding to an allosteric site (a site other than the substrate-binding site), causing a conformational change in the transporter that reduces its activity. bibliotekanauki.pl.

Table 1: Research Findings on OAT1/3 Inhibition by Natural Product Inhibitors

| Transporter | Inhibitor Class | Observed Inhibition Mechanism | Significance |

|---|---|---|---|

| OAT1 (SLC22A6) | Semen cassiae Constituents (incl. This compound) | Competitive and Noncompetitive | Blocks uptake of organic anions from the blood, potentially reducing renal clearance or protecting from nephrotoxic substrates. oup.combibliotekanauki.pl |

| OAT3 (SLC22A8) | Semen cassiae Constituents (incl. This compound) | Competitive and Noncompetitive | Inhibits a major pathway for drug and metabolite excretion, indicating a high potential for drug-herb interactions. oup.comnih.gov |

Molecular Interactions and Binding Affinity

To understand the inhibitory activity of this compound at a molecular level, computational studies involving homology modeling and molecular docking have been employed. oup.com. Since crystal structures for OAT1 and OAT3 are not available, researchers constructed three-dimensional models based on the structures of related transporter proteins. oup.com. These models provide a virtual representation of the transporters' binding sites, allowing for the simulation of how inhibitors like this compound might interact with them.

Molecular docking simulations are used to predict the binding pose and affinity of a ligand (the inhibitor) within the target protein's binding pocket. oup.com. The study that identified this compound performed such simulations for the constituents of Semen cassiae. oup.comoup.com. These in silico methods predicted that several of these natural compounds would be strong inhibitors, a finding that was subsequently validated by in vitro laboratory experiments. nih.gov.

The docking analysis helps to identify specific amino acid residues that may be critical for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the binding affinity of the inhibitor. For the class of compounds from Semen cassiae, the models of OAT1 and OAT3 successfully predicted their inhibitory potential, suggesting that these computational models are reliable for identifying potential ligands. oup.com. The binding affinity is often expressed as a binding free energy value; a more negative value typically indicates a stronger and more stable interaction between the inhibitor and the transporter. oup.com.

Table 2: Molecular Docking Insights for OAT1/3 Inhibitors

| Transporter Model | Inhibitor | Docking Simulation Outcome | Key Interaction Types |

|---|---|---|---|

| Human OAT1 | This compound | Predicted to bind favorably to the substrate binding site. | Hydrogen Bonding, Hydrophobic Interactions |

| Human OAT3 | This compound | Predicted to bind favorably to the substrate binding site. | Hydrogen Bonding, Hydrophobic Interactions |

Data based on the described methodology in the reference literature for the class of compounds. oup.com

Impact on Dicarboxylate Exchange Transport Mediated by OAT1 and OAT3

The primary mechanism of OAT1 and OAT3 function is tertiary active transport, specifically as organic anion/dicarboxylate exchangers. nih.govsolvobiotech.com. These transporters mediate the uptake of organic anions from the blood into the renal proximal tubule cells in exchange for an intracellular dicarboxylate, such as α-ketoglutarate or glutarate. mdpi.comnih.gov. This process is driven by the outwardly directed concentration gradient of the dicarboxylate. solvobiotech.com.

Any inhibition of OAT1 and OAT3 directly impacts this dicarboxylate exchange mechanism. nih.gov. Based on the identified inhibition kinetics for the class of compounds including this compound, the impact can be described as follows:

Competitive Inhibition : In this scenario, this compound would directly compete with both the endogenous dicarboxylates (for the efflux step) and the organic anion substrates (for the influx step) at the same binding site on the transporter. By occupying the binding site, the inhibitor prevents the normal transport cycle from occurring, thus blocking the exchange of dicarboxylates for organic anions.

Non-competitive Inhibition : Here, this compound would bind to an allosteric site on the transporter. This binding event induces a conformational change in the protein structure that, while not blocking the substrate binding site directly, impairs the transporter's ability to undergo the necessary conformational shifts required for translocation. encyclopedia.pub. This effectively halts the exchange process.

Therefore, by inhibiting OAT1 and OAT3, this compound disrupts the fundamental dicarboxylate exchange that drives renal tubular secretion. nih.govsolvobiotech.com. This action can have significant physiological consequences, such as reducing the renal elimination of drugs and endogenous metabolites that are substrates of these transporters or protecting the kidney from the accumulation of toxic substrates. oup.combibliotekanauki.pl. For instance, the protective effect of Semen cassiae constituents against mercury-induced kidney toxicity is attributed to the inhibition of OAT1-mediated uptake of mercury conjugates. oup.comoup.com.

Cellular and Molecular Studies of Oat1/3 in 2

Effects of Oat1/3-IN-2 on OAT1 and OAT3 Transport Function in Cellular Systems

This compound has been demonstrated to be a dual inhibitor of both OAT1 and OAT3. medchemexpress.com In cellular systems, such as HEK293 cells overexpressing these transporters, the addition of this compound leads to a reduction in the transport of known OAT substrates. medchemexpress.combiorxiv.org This inhibition is a key functional effect of the compound. The mechanism of transport by OAT1 and OAT3 is a tertiary active transport process, where the uptake of organic anions is coupled to the efflux of dicarboxylates like α-ketoglutarate. solvobiotech.comnih.gov By inhibiting OAT1 and OAT3, this compound effectively blocks this crucial step in the renal secretion of a wide range of endogenous and exogenous organic anions. solvobiotech.comwikipedia.org Probenecid (B1678239) is a well-known inhibitor of OAT1 and OAT3 and is often used as a reference compound in studies investigating new inhibitors. biorxiv.orgsolvobiotech.com The co-administration of probenecid with OAT substrates leads to their increased plasma concentrations due to reduced renal elimination. biorxiv.orgsolvobiotech.com

Assessment of OAT1/3 Substrate Cellular Accumulation in the Presence of this compound

A direct consequence of the inhibition of OAT1 and OAT3 by this compound is the reduced intracellular accumulation of OAT substrates. rsc.orgbibliotekanauki.pl This can be visualized and quantified in in vitro models. For instance, in OAT1 or OAT3-expressing cells, the presence of this compound would lead to a lower concentration of a fluorescent or radiolabeled OAT substrate inside the cells compared to control cells without the inhibitor. This principle is fundamental to the screening assays used to identify OAT inhibitors. nih.gov By preventing the uptake of substrates into renal proximal tubule cells, inhibitors like this compound can have significant implications. For example, this compound has been shown to reverse the toxicity of Cys-Hg in HEK-OAT1 cells, suggesting a protective effect on the kidneys by preventing the cellular accumulation of this nephrotoxic compound. medchemexpress.com This highlights the potential therapeutic application of OAT inhibitors in mitigating drug-induced kidney injury. bibliotekanauki.pl

Below is an interactive table summarizing the inhibitory effects of various compounds on OAT1 and OAT3, as determined in cellular systems.

| Compound | Transporter | Cell System | IC₅₀ (µM) |

| Rhein | hOAT1 | HEK293 | 2 |

| Rhein | hOAT3 | HEK293 | 0.77 |

This table is dynamically generated based on available data and can be updated as new research findings emerge.

Preclinical in Vivo Investigations of Oat1/3 in 2

Application in Animal Models for Studying OAT1/3 Inhibition

Animal models, particularly genetically modified mice, have been central to understanding the in vivo consequences of OAT1 and OAT3 inhibition. These models allow for the systemic analysis of transporter function in a complex biological system.

Studies in Organic Anion Transporter Knockout Mice (Oat1KO, Oat3KO)

The use of Oat1 and Oat3 knockout (KO) mice has been a cornerstone of in vivo research into OAT1 and OAT3 function. mdpi.comnih.gov By comparing these KO mice to their wild-type (WT) counterparts, researchers can identify metabolites that accumulate in the plasma when the respective transporter is absent. nih.govresearchgate.net This approach is based on the premise that the deletion of an uptake transporter like OAT1 or OAT3 from the basolateral membrane of kidney proximal tubule cells will lead to the accumulation of its substrates in the blood. nih.govresearchgate.net

Metabolomics analyses of plasma from Oat1KO and Oat3KO mice have revealed that the levels of numerous endogenous compounds are altered, providing a comprehensive in vivo picture of the substrates for these transporters. biorxiv.orgresearchgate.net These studies have demonstrated that while there is some overlap in the substrates of OAT1 and OAT3, they each have distinct metabolite preferences. nih.govmdpi.com For instance, metabolomics data from these knockout mice have identified over a hundred metabolites that are uniquely elevated in the plasma of either the Oat1KO or Oat3KO mice, highlighting their distinct physiological roles. nih.govresearchgate.net This has challenged the earlier view that these two transporters are largely redundant. nih.gov

The findings from knockout mouse studies have been crucial for identifying endogenous substrates involved in various metabolic pathways, including those related to amino acids, lipids, and gut microbiome-derived toxins. nih.govresearchgate.net For example, in Oat1 knockout mice, plasma levels of indoxyl sulfate (B86663), kynurenine, and xanthurenic acid were found to be elevated. mdpi.comnih.gov Conversely, in Oat3 knockout mice, plasma concentrations of p-cresyl sulfate and indole (B1671886) acetate (B1210297) were significantly increased. mdpi.com

Utilization in "Chemical Double Knockout" Models (e.g., Oat3KO with Probenecid)

To investigate the synergistic roles of OAT1 and OAT3, researchers have employed a "chemical double knockout" model. researchgate.net This model typically involves using an Oat3KO mouse and then administering probenecid (B1678239), a potent inhibitor of OATs, to block the function of OAT1. researchgate.netnih.gov This approach allows for the study of the combined effect of losing both OAT1 and OAT3 function.

Metabolomics data from these chemical double knockout models have revealed a profound accumulation of various uremic toxins and solutes in the plasma compared to untreated Oat3KO mice. researchgate.net This indicates that OAT1 and OAT3 work both independently and synergistically to regulate the levels of these compounds. researchgate.net For example, while kynurenate levels were only slightly elevated in Oat3KO mice, treatment with probenecid led to a much more significant increase, demonstrating the compensatory role of OAT1 in its clearance. researchgate.net This model has been instrumental in confirming the central role of both transporters in handling a wide array of uremic toxins. researchgate.net

Metabolomics Approaches to Elucidate In Vivo Impact of Oat1/3-IN-2

Metabolomics has been a powerful tool to uncover the widespread effects of OAT1 and OAT3 inhibition in vivo. biorxiv.org By analyzing the global metabolic changes in biological fluids of animals treated with OAT inhibitors or in knockout models, researchers can identify the specific metabolic pathways that are regulated by these transporters. mdpi.com

Identification of Altered Endogenous Metabolites in Biological Fluids

Untargeted metabolomics of plasma and urine from animal models with inhibited or knocked-out OAT1/3 function has led to the identification of a large number of altered endogenous metabolites. biorxiv.org These studies have consistently shown that the inhibition of OAT1 and OAT3 leads to significant changes in the plasma concentrations of metabolites involved in amino acid metabolism, lipid metabolism, and steroid metabolism. nih.govbiorxiv.org

For instance, studies in Oat1 and Oat3 knockout mice have revealed alterations in hundreds of metabolites in the blood. jci.org This highlights the critical role of these transporters in maintaining metabolic homeostasis. solvobiotech.com The administration of OAT inhibitors like probenecid in wild-type animals has been shown to mimic many of the metabolic changes observed in knockout mice, further validating the role of OAT1 and OAT3 in the clearance of these metabolites. mdpi.comjci.org

Table 1: Examples of Endogenous Metabolites Altered by OAT1/3 Inhibition in Animal Models

| Metabolite Class | Specific Metabolites | Animal Model | Reference |

| Tryptophan Metabolites | Kynurenic acid, Xanthurenic acid, Indoxyl sulfate | Oat1KO mice, Oat1/3 double-knockout rats | biorxiv.orgmdpi.comnih.gov |

| Gut Microbiome-Derived Metabolites | p-Cresol (B1678582) sulfate, Indole-3-acetic acid | Oat3KO mice | researchgate.netmdpi.com |

| Uremic Toxins | Kynurenate, Anthranilate | STN rats with probenecid, Oat1/3KO mice | jci.org |

| Vitamins and Cofactors | Pyridoxic acid | Humans treated with probenecid | mdpi.comnih.gov |

This table is for illustrative purposes and is not exhaustive.

Analysis of Gut Microbiome-Derived Metabolites

A significant finding from in vivo studies is the crucial role of OAT1 and OAT3 in handling metabolites derived from the gut microbiome. nih.govnih.gov Many of these metabolites are uremic toxins that can accumulate in chronic kidney disease (CKD). nih.govnih.gov

Metabolomics studies in Oat1 knockout mice have demonstrated that OAT1 is a key regulator of the circulating levels of numerous gut-derived metabolites, including indoxyl sulfate and p-cresol sulfate. nih.govnih.gov In fact, a substantial portion of metabolites dependent on the gut microbiome are also influenced by the absence of Oat1. nih.gov This indicates a critical link between gut microbial metabolism and renal transport via OAT1. nih.govnih.gov The Remote Sensing and Signaling Theory posits that transporters like OAT1 and OAT3 are central to the communication between the host and the gut microbiome by regulating the systemic levels of these signaling molecules and toxins. nih.govnih.govnih.gov

Studies have shown that genetic deletion of Oat1 leads to alterations in the composition of the gut microbiome itself, suggesting a bidirectional relationship. jci.org This remote communication between the kidney transporter and the gut microbiome is thought to be mediated by the systemic levels of these shared metabolites. jci.org

Role of this compound in Modulating Xenobiotic Disposition in Animal Models

The inhibition of OAT1 and OAT3 by compounds like this compound has significant implications for the disposition of xenobiotics, including drugs and environmental toxins. bibliotekanauki.pl OAT1 and OAT3 are responsible for the uptake of a wide range of anionic drugs from the blood into the renal proximal tubule cells, which is the first step in their active secretion into the urine. solvobiotech.comoup.com

In vivo studies using OAT inhibitors or knockout animals have demonstrated that blocking OAT1 and OAT3 function can lead to decreased renal clearance and increased systemic exposure of co-administered drugs that are substrates of these transporters. rsc.org For example, co-administration of the OAT inhibitor probenecid can reduce the nephrotoxicity of certain drugs by preventing their accumulation in kidney cells. solvobiotech.comacs.org

The use of Oat1 and Oat3 knockout mice has been critical in definitively identifying the role of these transporters in the renal disposition of specific xenobiotics. acs.org For instance, studies with these knockout mice have shown markedly suppressed renal accumulation and toxicity of aristolochic acid I, a potent nephrotoxin. acs.org This highlights the potential of OAT1/3 inhibitors to mitigate the toxicity of certain xenobiotics. acs.org

Effects of a Representative OAT1/3 Inhibitor on the Renal Handling of Specific Substrates in In Vivo Models

The in vivo effects of inhibiting Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) have been extensively studied using the prototypical inhibitor, probenecid. These transporters are critical for the renal secretion of a wide array of endogenous and exogenous substances, and their inhibition significantly alters the pharmacokinetic profiles of their substrates. In vivo studies across various models, from rats to humans, have demonstrated that co-administration of probenecid leads to decreased renal clearance and increased systemic exposure of OAT1/3 substrates.

Research findings from in vivo animal models have consistently shown that probenecid competitively inhibits the tubular secretion of OAT substrates. pgkb.org For instance, in studies with rats, the co-administration of probenecid with the loop diuretic furosemide (B1674285) resulted in a substantial increase in the systemic exposure of furosemide. nih.gov This is evidenced by a nearly four-fold increase in the area under the plasma concentration-time curve (AUC) and a corresponding significant decrease in its renal clearance. nih.gov These findings highlight the crucial role of Oat1/3 in the renal disposition of furosemide.

Similar effects have been observed for antibiotic agents that are substrates of OAT1/3. In sheep, the intravenous administration of probenecid with the cephalosporin (B10832234) antibiotic cefotaxime (B1668864) led to a threefold increase in the plasma half-life and a twofold increase in the AUC of cefotaxime. nih.gov This was accompanied by a 45% decrease in the total plasma clearance of the antibiotic. nih.gov In humans, oral probenecid has been shown to decrease the total clearance of cefotaxime by approximately 50%. drugs.com

The impact of OAT1/3 inhibition extends to anticancer drugs as well. Studies in monkeys investigating the renal excretion of methotrexate (B535133), a potent antifolate agent, revealed that pretreatment with probenecid could lower the total renal excretion of methotrexate by a factor of 2.6. clinexprheumatol.orgnih.gov This interaction is attributed to the inhibition of active renal tubular transport of methotrexate. nih.govkarger.com

Furthermore, the inhibition of OAT1/3 by probenecid also affects the renal handling of endogenous compounds. In rat models, probenecid administration led to a measurable decrease in the renal clearance of endogenous metabolites such as kynurenic acid and pyridoxic acid, which are now being investigated as potential biomarkers for OAT1/3 function. nih.gov For example, probenecid co-administration resulted in a 55% increase in the AUC and a 25% decrease in the renal clearance of kynurenic acid. nih.gov

These preclinical in vivo findings underscore the significant role of OAT1 and OAT3 in drug disposition and elimination. The use of an inhibitor like probenecid provides a clear demonstration of how interference with these transporters can profoundly alter the pharmacokinetics of their substrates, which has important implications for drug-drug interactions and potential toxicity.

Data Tables

Table 1: Effect of Probenecid on the Pharmacokinetics of Furosemide in Rats

| Parameter | Furosemide Alone (Mean ± SD) | Furosemide + Probenecid (Mean ± SD) | Fold Change |

| AUC₀₋₈ₕ (mM•min) | 2.9 ± 0.5 | 10.9 ± 0.6 | ~3.8x Increase |

| Renal Clearance (mL/min/kg) | 2.2 ± 0.6 | 0.74 ± 0.4 | ~3.0x Decrease |

Data derived from a study in rats. nih.gov

Table 2: Effect of Probenecid on the Pharmacokinetics of Endogenous Substrates in Rats

| Endogenous Substrate | Parameter | Control (Mean ± SD) | With Probenecid (Mean ± SD) | Percent Change |

| Kynurenic Acid | AUC₀₋₈ₕ (µM•min) | 4.5 ± 1.5 | 6.9 ± 1.9 | 55% Increase |

| Renal Clearance (mL/min/kg) | 51.3 ± 19.6 | 38.3 ± 16.1 | 25% Decrease | |

| Pyridoxic Acid | AUC₀₋₈ₕ (µM•min) | 5.76 ± 3.1 | 6.0 ± 3.5 | 4% Increase |

| Renal Clearance (mL/min/kg) | 49.9 ± 20.2 | 36.2 ± 16.5 | 27% Decrease |

Data derived from a study in rats. nih.gov

Table 3: Effect of Probenecid on the Pharmacokinetics of Cefotaxime

| Species | Parameter | Without Probenecid | With Probenecid | Percent/Fold Change |

| Sheep (IV) | Plasma Half-life | - | - | 3-fold Increase |

| AUC | - | - | 2-fold Increase | |

| Plasma Clearance | - | - | 45% Decrease | |

| Human (Oral) | Total Clearance | - | - | ~50% Decrease |

Data synthesized from studies in sheep and humans. nih.govdrugs.com

Impact of Oat1/3 Inhibition in Pathophysiological Contexts: Research Applications of Oat1/3 in 2

Investigation of Mercury-Induced Kidney Damage Mechanisms

The kidneys are a primary target for mercury-induced toxicity, and OAT1 and OAT3 have been identified as key mediators in this process. nih.govoup.com These transporters facilitate the uptake of mercuric conjugates, such as those formed with cysteine (Cys-Hg), from the bloodstream into renal proximal tubule cells, where they exert their toxic effects. nih.govoup.com Studies have demonstrated that the expression levels of OAT1 and OAT3 can influence susceptibility to mercury-induced renal injury. For instance, female rats, which naturally have lower renal expression of Oat1 and Oat3, exhibit less severe kidney damage from mercuric chloride (HgCl2) compared to male rats. oup.commdpi.com Furthermore, Oat1-null mice show resistance to HgCl2-induced kidney injury, providing direct genetic evidence for the transporter's role. oup.comnih.gov

The use of specific inhibitors like Oat1/3-IN-2 is critical for elucidating these mechanisms. medchemexpress.com By blocking the uptake of mercury conjugates into renal cells, this compound allows researchers to study the direct consequences of OAT1/3-mediated transport in the pathology of mercury nephrotoxicity. medchemexpress.com This research application is pivotal for understanding the initial steps of toxin accumulation that lead to cellular damage. medchemexpress.comoup.com Inhibition of OAT1 and OAT3 is considered an effective strategy to mitigate mercury-induced renal damage. oup.com

Modulation of Toxicity Profiles of OAT1/3 Substrates

Inhibiting OAT1 and OAT3 with compounds like this compound can significantly alter the toxicity of substances that are substrates for these transporters. By preventing or reducing the entry of toxic substrates into renal cells, these inhibitors can have a protective effect. medchemexpress.comrsc.org

Reversal of Cys-Hg Toxicity in Cellular Systems by this compound

The cysteine-mercury conjugate (Cys-Hg) is a known nephrotoxin whose cellular uptake is mediated by OATs. oup.com Research using human embryonic kidney (HEK293) cells engineered to overexpress OAT1 (HEK-OAT1) demonstrates their susceptibility to Cys-Hg cytotoxicity. medchemexpress.com The introduction of this compound in these cellular models has been shown to reverse this toxicity. medchemexpress.com This protective effect underscores that OAT1 is a major determinant in the cellular uptake of this specific mercury conjugate. medchemexpress.comoup.com In one study, while both OAT1- and OAT3-overexpressing cells were susceptible to Cys-Hg, the toxicity could be prevented in OAT1-expressing cells by inhibitors, highlighting the critical role of OAT1 in mediating the toxic effects of mercury. oup.com The ability of this compound to counteract Cys-Hg toxicity in vitro provides a clear model for its potential protective action in the kidney. medchemexpress.com

Attenuation of Aristolochic Acid I Accumulation and Toxicity via OAT1/3 Inhibition

Aristolochic acid I (AAI), a component of certain herbal remedies, is a potent nephrotoxin that causes a severe kidney disease known as aristolochic acid nephropathy (AAN). nih.govacs.org The selective toxicity of AAI to proximal tubular epithelial cells is due to its accumulation in these cells, a process facilitated by OAT1 and OAT3. acs.orgmdpi.comfrontiersin.org Studies have shown that the uptake of AAI is significantly increased in cells expressing OAT1 or OAT3. nih.govacs.org

Research into Drug-Drug and Drug-Metabolite Interactions Mediated by OAT1/3

OAT1 and OAT3 are central to many clinically significant drug-drug interactions (DDIs) and drug-metabolite interactions (DMIs). nih.govbibliotekanauki.pl Since they transport a wide range of drugs, including antibiotics, antivirals, and NSAIDs, the co-administration of multiple drugs that are OAT substrates or inhibitors can alter their pharmacokinetic profiles, potentially leading to toxicity or reduced efficacy. solvobiotech.combibliotekanauki.pl Drug metabolites, particularly sulfate (B86663) and glucuronide conjugates, can also be potent inhibitors of OAT1 and OAT3, sometimes more so than the parent drug. nih.govresearchgate.net this compound can be used as a tool compound to probe these interactions, helping to predict and understand how co-administered drugs or endogenous metabolites might affect the renal clearance of an OAT substrate. medchemexpress.com

Impact on Uremic Toxin Accumulation Through OAT1/3 Modulation

In chronic kidney disease (CKD), the decline in renal function leads to the accumulation of uremic toxins, many of which are substrates for OAT1 and OAT3. karger.comnih.gov These toxins, such as indoxyl sulfate and p-cresol (B1678582) sulfate, are gut microbiome-derived metabolites that contribute to the progression of CKD and systemic damage. researchgate.netjci.org OAT1 and OAT3 play a dual role: they are essential for the secretion and elimination of these toxins, but their uptake into already damaged kidney cells can also exacerbate injury. jci.org

Research using OAT inhibitors is crucial for understanding the precise role of these transporters in handling uremic solutes. jci.org Studies in kidney transplant recipients have shown that the prescription of drugs that inhibit OAT1 or OAT3 is associated with higher plasma levels of certain uremic toxins. mdpi.com In animal models, the use of the OAT inhibitor probenecid (B1678239) leads to the accumulation of uremic toxins in the plasma, confirming the transporters' role in their clearance. nih.govjci.org this compound can be applied in preclinical models to simulate the effect of OAT inhibition on uremic toxin levels, helping to clarify the contribution of these transporters to uremic syndrome and to investigate potential therapeutic strategies aimed at modulating toxin levels.

Table 1: Inhibitory Potency (IC50) of Selected Uremic Toxins on OAT1 and OAT3 This table presents data on the inhibitory potential of various uremic toxins against OAT1 and OAT3, demonstrating the interaction between these accumulated toxins and the transporters responsible for their excretion. Data derived from studies on conditionally immortalized proximal tubule epithelial cells (ciPTEC) expressing OAT1 or OAT3.

| Uremic Toxin | OAT1 IC50 (µM) | OAT3 IC50 (µM) |

| Kynurenic acid | 2.9 | 10.4 |

| Hippuric acid | 20.3 | 80.0 |

| Indoxyl sulfate | 35.8 | 41.5 |

| p-Cresyl sulfate | 114.5 | 134.4 |

| p-Cresyl glucuronide | 162.7 | 100.8 |

| Phenylglucuronide | 290.3 | 358.8 |

| Phenylsulfate | 390.4 | 1007.0 |

| Indole-3-acetic acid | 136.6 | 131.7 |

| Data sourced from ResearchGate publication on bioengineered kidney tubules. researchgate.net |

Elucidation of Remote Sensing and Signaling Mechanisms by OAT1/3 Inhibition

Recent scientific theories, such as the Remote Sensing and Signaling Theory (RSST), propose that "drug" transporters like OAT1 and OAT3 are part of a larger communication network that regulates the homeostasis of small molecules across different organs and even between the host and the gut microbiome. researchgate.netjci.org These transporters act as systemic hubs, sensing levels of endogenous metabolites and toxins in the circulation and facilitating their disposition. jci.org

The inhibition of OAT1/3 provides a method to study this network. For example, research has shown that the kidney can sense elevated levels of the gut-derived uremic toxin indoxyl sulfate and respond by upregulating OAT1 expression to enhance its own secretion, a process involving complex signaling pathways like the aryl hydrocarbon receptor (AhR) and epidermal growth factor receptor (EGFR). pnas.orgpnas.org By using an inhibitor like this compound, researchers can block the transport function of OAT1/3 and observe the downstream consequences on this signaling network and on inter-organ communication. researchgate.net Genetic deletion of Oat1 in mice leads to significant changes in the gut microbiome's composition and metabolic functions, particularly affecting the metabolism of urate and gut-derived phenols. jci.org This indicates that OAT1 function in the kidney remotely influences the gut environment. Using a chemical inhibitor like this compound allows for a more temporally controlled investigation of these complex inter-organ and inter-organismal communication pathways. jci.org

Methodological Approaches and Model Systems in Oat1/3 Research Relevant to Oat1/3 in 2 Investigations

Radiotracer Uptake Assays for Transport Characterization

Radiotracer uptake assays are a cornerstone in the functional characterization of OAT1 and OAT3. nih.gov These assays directly measure the transport of a radiolabeled substrate into cells expressing the transporter of interest. For OAT1, [3H]-p-aminohippurate (PAH) is a classic and widely used tracer substrate. nih.gov Similarly, [3H]-estrone-3-sulfate (ES) is often employed to assess the transport activity of OAT3. nih.gov

The fundamental principle of this assay involves incubating cells (or other expression systems like Xenopus oocytes) with the radiolabeled substrate in the presence and absence of potential inhibitors. nih.govfrontiersin.org The amount of radioactivity accumulated within the cells is then quantified using liquid scintillation counting. nih.govfrontiersin.org By measuring the reduction in radiolabeled substrate uptake in the presence of a test compound, such as Oat1/3-IN-2, researchers can determine the compound's inhibitory potency (typically expressed as an IC50 value). nih.gov These assays are highly sensitive and provide a quantitative measure of transport inhibition, making them invaluable for characterizing the interaction of new chemical entities with OAT1 and OAT3. nih.govfrontiersin.org

For instance, in studies involving OAT1, the inhibition of [3H]-PAH uptake is measured across a range of inhibitor concentrations to generate a dose-response curve. nih.gov The data is then fitted to a one-site competition equation to calculate the Log(IC50). nih.gov This method has been used to assess the interaction of numerous compounds with OAT1. nih.gov Similarly, cell lines stably expressing monoamine transporters have been used in radiotracer uptake inhibition assays to determine the potency of various drugs. frontiersin.org

Fluorescent Substrate Transport Assays (e.g., 6-Carboxyfluorescein)

Fluorescent substrate transport assays offer a non-radioactive alternative for characterizing OAT1 and OAT3 activity. nih.govacs.org 6-Carboxyfluorescein (B556484) (6-CF) has emerged as a particularly useful fluorescent substrate for OAT1. mdpi.comnih.gov It is a high-affinity substrate for human OAT1 (hOAT1) and its transport can be readily inhibited by known OAT1 inhibitors like probenecid (B1678239). mdpi.comnih.gov

These assays are typically performed in a multi-well plate format using cell lines that stably express the transporter, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. mdpi.comnih.gov The cells are incubated with 6-CF and a test compound. mdpi.com The intracellular accumulation of the fluorescent substrate is then measured using a fluorescence plate reader. A decrease in fluorescence intensity compared to control cells (incubated with 6-CF alone) indicates inhibition of transport by the test compound. mdpi.com

The utility of 6-CF has been demonstrated in various studies. For example, it has been used in fluorescence-based competition assays in Xenopus oocytes and whole embryonic kidney (WEK) organ culture systems to characterize interactions with mouse Oat1 (mOat1) and mOat3. nih.gov In these studies, 6-CF exhibited a Ki of 57.3 μM for mOat1. nih.gov Furthermore, this assay has been adapted for high-throughput screening to identify novel OAT1 inhibitors. nih.gov The correlation between the inhibitory potency of known substrates determined by the 6-CF assay and their established Km values validates the specificity of this method. nih.gov

| Model System | Fluorescent Substrate | Transporter | Kinetic Parameter | Reference |

| Xenopus oocytes | 6-Carboxyfluorescein (6-CF) | mOat1 | Ki = 57.3 μM | nih.gov |

| CHO cells | 6-Carboxyfluorescein (6-CF) | hOAT1 | Km = 3.9 μM | nih.gov |

| HEK293-T cells | 6-Carboxyfluorescein (6-CF) | Zebrafish Oat2b | Km = 199.7 μM | irb.hr |

| HEK293-T cells | 6-Carboxyfluorescein (6-CF) | Zebrafish Oat2d | Km = 266.9 μM | irb.hr |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools that establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comtandfonline.comtandfonline.com These approaches are instrumental in predicting the interaction of novel compounds with OAT1 and OAT3 and in understanding the structural features that govern these interactions. nih.govnih.gov

Machine learning algorithms are increasingly being used to develop predictive models for OAT1 and OAT3 interactions. nih.govresearchgate.net These models are trained on large datasets of compounds with known activities towards these transporters. nih.gov By analyzing the physicochemical properties and structural features of these compounds, the machine learning models can learn to distinguish between interacting and non-interacting molecules. nih.govresearchgate.net

For example, a machine learning approach was used to analyze the molecular properties of drugs known to interact with OAT1, OAT3, OCT1, and OCT2. researchgate.net This analysis revealed that organic anion transporters tend to interact with planar structures. researchgate.net In another study, cheminformatics and machine learning were combined to analyze the molecular properties of metabolites that accumulate in OAT1 and OAT3 knockout mice. nih.gov This approach identified key molecular features that distinguish between OAT1- and OAT3-selective endogenous substrates, with OAT3 showing a preference for more complex molecules with more rings and chiral centers. nih.govresearchgate.net These predictive models can be used to virtually screen large chemical libraries to identify potential new inhibitors like this compound. nih.gov

Pharmacophore modeling is a computational technique used to identify the three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule to interact with a specific biological target. nih.govescholarship.org For OAT1 and OAT3, pharmacophore models have been developed based on the structures of known substrates and inhibitors. nih.govnih.gov

These models serve as 3D search queries to screen chemical databases for novel compounds that fit the pharmacophore hypothesis. nih.gov For instance, pharmacophore models based on OAT1 metabolites have been successfully used to virtually screen for and subsequently validate new OAT1 inhibitors. nih.gov Similarly, a common pharmacophore model was generated for odorant molecules that interact with both OAT1 and OAT6. escholarship.org This highlights the utility of pharmacophore modeling in identifying shared structural requirements for interaction with multiple transporters. escholarship.org The development of specific pharmacophore models for dual inhibitors like this compound could provide valuable insights into the structural basis of its activity.

Genetic Engineering for Transporter Expression and Deletion (e.g., Stable Cell Lines, Knockout Models)

Genetic engineering techniques are fundamental to creating the cellular and animal models necessary for OAT1/3 research. researchgate.netphysiology.orgbiorxiv.orgresearchgate.netresearchgate.net

Stable cell lines overexpressing OAT1 or OAT3 are workhorses for in vitro studies. cell4pharma.comnih.gov These cell lines, often derived from human cell types like HEK293 or ciPTEC (conditionally immortalized proximal tubule epithelial cells), are generated by introducing the gene for the transporter (e.g., SLC22A6 for OAT1, SLC22A8 for OAT3) using methods like lentiviral transduction. cell4pharma.comnih.govbohrium.com These engineered cells provide a consistent and reproducible system for conducting transport assays and screening for inhibitors. cell4pharma.comnih.gov For example, ciPTEC-OAT1 and ciPTEC-OAT3 cell lines have been developed and are used to predict drug interactions and renal toxicity. cell4pharma.comcell4pharma.com

Knockout animal models, particularly mice and rats, in which the gene for Oat1 and/or Oat3 has been deleted, are invaluable for understanding the in vivo roles of these transporters. biorxiv.orgacs.orgnih.gov Metabolomics analysis of plasma and urine from Oat1 or Oat3 knockout mice has revealed significant alterations in the levels of endogenous metabolites, including those generated by the gut microbiome, providing insights into the physiological substrates of these transporters. biorxiv.org Double-knockout models, lacking both Oat1 and Oat3, have also been generated to overcome the compensatory effects of one transporter when the other is absent. nih.gov These models are crucial for studying the pharmacokinetics of drugs and for validating the in vivo relevance of findings from in vitro inhibitor studies. biorxiv.orgacs.orgnih.gov For instance, the renal accumulation and toxicity of aristolochic acid I were markedly suppressed in Oat1 and Oat3 gene knockout mice, demonstrating the critical role of these transporters in its nephrotoxicity. acs.org

| Model | Genetic Modification | Purpose | Key Findings | Reference |

| ciPTEC cells | Transduction with OAT1 or OAT3 | In vitro drug screening | Predictive platform for drug interactions and toxicity. | cell4pharma.comnih.gov |

| HEK293 cells | Stable transfection with hOAT1 or hOAT3 | In vitro transport studies | AAI uptake was greatly increased, indicating it's a substrate. | acs.org |

| Knockout Mice | Deletion of Oat1 and/or Oat3 gene | In vivo physiological studies | Altered plasma levels of gut microbiome metabolites. | biorxiv.org |

| Knockout Rats | CRISPR/Cas9 deletion of Slc22a6/Slc22a8 | In vivo pharmacokinetic studies | Renal elimination of furosemide (B1674285) was nearly abolished. | nih.gov |

Advanced In Vitro Models for OAT1/3 Expression Preservation

A significant challenge in OAT1/3 research is the rapid loss of their expression when primary renal proximal tubule cells are cultured in vitro. nih.gov This limitation has driven the development of more advanced in vitro models that better mimic the in vivo environment and preserve the expression and function of these critical transporters. researchgate.netnih.gov

These advanced models include conditionally immortalized cell lines like ciPTECs, which can be cultured for extended periods without losing their differentiated characteristics, including the expression of some transporters. cell4pharma.comcell4pharma.com However, even in these cell lines, the expression of OAT1 and OAT3 often needs to be induced or introduced through genetic engineering. cell4pharma.comnih.gov

Other promising approaches include the use of 3D culture systems and microfluidic devices, often referred to as "kidney-on-a-chip" models. researchgate.net These systems can recreate the architectural and fluidic shear stress conditions of the kidney tubule, which have been shown to be important for maintaining the expression of renal transporters. researchgate.net Furthermore, research into the regulatory pathways that control OAT1 and OAT3 expression, such as the influence of growth factors like HGF and EGF, may lead to new strategies for inducing and maintaining their expression in vitro. nih.govencyclopedia.pub The development of these more physiologically relevant models is crucial for accurately assessing the impact of compounds like this compound on renal drug transport and toxicity. nih.gov

Organ-on-Chip Technologies in OAT1/3 Research

The study of Organic Anion Transporters 1 and 3 (OAT1/3) has been significantly advanced by the advent of organ-on-a-chip (OOC) technologies, particularly kidney-on-a-chip models. These microphysiological systems (MPS) offer a more physiologically relevant environment compared to traditional static 2D cell cultures, which often fail to maintain the expression and function of crucial renal transporters. sciencedaily.comnih.gov

Kidney-on-a-chip platforms are microfluidic devices that culture kidney cells, such as human renal proximal tubule epithelial cells (RPTECs), in a 3D architecture under continuous media flow. cell4pharma.com This dynamic environment mimics the shear stress and nutrient gradients found in the native kidney tubule, which has been shown to be critical for maintaining cellular polarity and transporter expression. cell4pharma.comresearchgate.net Recent breakthroughs include the development of proximal tubule-on-a-chip models using human induced pluripotent stem cell (iPSC)-derived kidney organoids. sciencedaily.comnih.gov These advanced models demonstrate significantly improved expression levels and proper localization (polarity) of key transporters like OAT1 and OAT3 when compared to models using immortalized cell lines. nih.gov

A critical component in the validation of these organ-on-a-chip models is the functional characterization of transporter activity. This is often achieved by measuring the transport of known OAT substrates and then demonstrating the inhibition of this transport in the presence of specific inhibitors. While general OAT inhibitors like probenecid are commonly used, a potent and specific dual inhibitor such as This compound serves as an invaluable tool. solvobiotech.comresearchgate.net By introducing this compound into the chip's perfusion system, researchers can confirm that the observed uptake or transcellular flux of an anionic compound is specifically mediated by OAT1 and OAT3. nih.gov This validation step is essential for reliably using these models to assess drug-drug interactions, predict nephrotoxicity, and study the pathophysiology of kidney diseases. sciencedaily.comnih.gov The ability to quantify transport mediated specifically by OAT1/3 underscores the advantage of using iPSC-derived cells within a microfluidic system to replicate in vivo cellular mechanisms. sciencedaily.com

| Model System | Key Features | Relevance to OAT1/3 Research | Role of Inhibitors (e.g., this compound) |

|---|---|---|---|

| iPSC-Derived Kidney Organoid-on-Chip (OPTECs-on-Chip) | - Mimics in vivo renal physiology

| - Enhanced expression and correct polarity of OAT1/3

| - Validate that observed transport is specifically mediated by OAT1/3 by demonstrating diminished function. nih.gov |

| Conditionally Immortalized PTEC-on-a-Chip (ciPTEC-OAT1) | - Uses immortalized cells overexpressing OAT1

| - Stable expression of OAT1 for DIKI (Drug-Induced Kidney Injury) studies

| - Confirm the specific activity of the overexpressed OAT1 transporter. |

Strategies for Inducing Endogenous Transporter Expression in Cellular Models

A major challenge in OAT1/3 research is the rapid downregulation of their endogenous expression when primary renal cells are cultured in vitro. mdpi.comnih.gov This loss of function severely limits the translational value of conventional cell models for drug screening and toxicity studies. physiology.orguu.nl Consequently, significant research has focused on developing strategies to induce or maintain the expression of these vital transporters in cellular systems.

Several molecular and physiological factors are known to regulate the expression of OAT1 (SLC22A6) and OAT3 (SLC22A8). Research has identified key transcription factors, such as hepatocyte nuclear factor 1-alpha (HNF1α) and hepatocyte nuclear factor 4-alpha (HNF4α), as crucial for the maturation and expression of OATs. mdpi.com Additionally, epigenetic modifications play a significant role; for instance, inhibiting histone deacetylases (HDACs) has been shown to upregulate OAT1 and OAT3 expression in renal proximal tubular cells. researchgate.netmdpi.com Other regulatory pathways under investigation include those involving protein kinase C (PKC), which can affect the stability and membrane expression of the transporters. mdpi.com

The most common approach to create reliable models for inhibitor screening has been the use of stably transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress human OAT1 or OAT3. oup.comoup.com These models provide a consistent and high level of transporter expression, which is ideal for characterizing the potency and mechanism of inhibitors. The initial identification and characterization of This compound was performed using such a system, where its inhibitory effects on 6-carboxyfluorescein uptake were measured in HEK-OAT1 and HEK-OAT3 cells. oup.comoup.com

Once strategies to induce endogenous expression in more sophisticated models (like primary cells or iPSC-derived cells) are implemented, specific inhibitors like this compound become critical for validation. Researchers must demonstrate that the induced expression results in functional protein. By applying this compound and observing a concomitant decrease in the transport of a probe substrate, they can confirm that the induced OAT1/3 proteins are functionally active. biorxiv.orgbiorxiv.org This methodological approach ensures that the cellular model is a valid and reliable platform for subsequent pharmacological or toxicological studies. physiology.org

| Strategy for Induction/Maintenance | Mechanism | Validation Method |

|---|---|---|

| Overexpression in Cell Lines (e.g., HEK293) | Stable transfection with the gene for OAT1 (SLC22A6) or OAT3 (SLC22A8). oup.comoup.com | Measure uptake of a fluorescent substrate (e.g., 6-carboxyfluorescein) and confirm inhibition with a specific inhibitor like this compound. oup.comoup.com |

| Epigenetic Modification | Use of histone deacetylase (HDAC) inhibitors to promote gene transcription. researchgate.netmdpi.com | Quantify mRNA and protein levels, followed by functional uptake assays using specific OAT1/3 inhibitors for confirmation. mdpi.com |

| Activation of Transcription Factors | Modulation of pathways involving HNF1α and HNF4α to drive transporter gene expression. mdpi.com | Confirm functional activity of the induced transporters via inhibited transport assays. mdpi.com |

| Application of Microfluidic Flow | Simulating physiological shear stress to promote cellular differentiation and maintain transporter expression. mdpi.comnih.gov | Assess polarized transport in the microfluidic device and verify its inhibition by specific OAT1/3 inhibitors. nih.gov |

Theoretical Frameworks and Future Research Directions for Oat1/3 Inhibitors Like Oat1/3 in 2

The Remote Sensing and Signaling Hypothesis in the Context of OAT1/3 Modulation

A pivotal theoretical framework for understanding the broad physiological impact of OAT1 and OAT3 is the Remote Sensing and Signaling Theory (RSST). researchgate.netjci.org This hypothesis posits that multispecific drug transporters, including OAT1 and OAT3, are not merely detoxification proteins but act as central hubs in a vast homeostatic network that facilitates communication between different organs (inter-organ) and even between the host and its microbiome (inter-organismal). researchgate.netjci.orgresearchgate.net

According to the RSST, this network of transporters, along with drug-metabolizing enzymes, senses the levels of various small molecules—such as metabolites, signaling molecules, and toxins—in the circulation. researchgate.netphysiology.org In response to changes in the concentrations of these molecules, the expression and activity of transporters like OAT1 and OAT3 are modulated to maintain homeostasis. physiology.org OAT1 and OAT3 are key players in this system, responsible for the elimination of numerous gut-derived metabolites and uremic toxins. nih.govjci.orgresearchgate.net Evidence from knockout mouse models supports this theory; for instance, the genetic deletion of OAT1 results in compensatory shifts in the gut microbiome's composition and metabolic functions, illustrating a remote communication link between the kidney transporter and gut bacteria. jci.org This framework suggests that modulating OAT1/3 activity with inhibitors can have far-reaching consequences beyond the kidney, influencing systemic metabolism and inter-organ crosstalk. researchgate.netnih.gov

Non-Redundant Physiological Roles of OAT1 and OAT3 and their Interplay

While OAT1 and OAT3 share many substrates and are often considered to have overlapping functions, a growing body of evidence reveals they possess distinct, non-redundant physiological roles. nih.gov This distinction is critical for the strategic development of specific modulators.

Metabolomic analyses of OAT1 and OAT3 knockout mice have been particularly insightful. Although there is significant overlap, these studies have identified over one hundred endogenous metabolites that are uniquely elevated in the plasma of either the OAT1 knockout (Oat1KO) or the OAT3 knockout (Oat3KO) mice. nih.govresearchgate.net These unique metabolites are involved in distinct biochemical and signaling pathways, including those related to amino acids, lipids, and bile acids. researchgate.net

Further analysis using cheminformatics and machine learning has begun to define the molecular basis for these unique preferences. nih.govresearchgate.net These studies suggest that OAT3 tends to interact with larger, more structurally complex substrates that have more rings and chiral centers compared to OAT1. nih.govresearchgate.net This implies that OAT1 and OAT3 modulate different metabolic and signaling pathways in vivo, a concept supported by the RSST. researchgate.net Functional studies in isolated rabbit renal tubules have also demonstrated these differences; for example, OAT1 shows a high affinity for p-aminohippurate (B12120003) (PAH) and does not transport estrone (B1671321) sulfate (B86663), whereas OAT3 has a high affinity for estrone sulfate and interacts weakly with PAH. physiology.org This emerging picture of non-redundancy underscores the importance of developing both dual inhibitors and isoform-specific inhibitors to precisely probe their individual contributions to health and disease.

Biomarker Discovery for OAT1/3 Transport Activity

To translate the understanding of OAT1/3 function into clinical practice, there is a significant need for robust and reliable endogenous biomarkers that can report on their in vivo transport activity. biorxiv.org Such biomarkers are essential for predicting drug-drug interactions (DDIs) and assessing interindividual variability in kidney function due to genetics, disease, or age. biorxiv.orgcriver.com

A novel strategy, termed metabolomics-based drug-metabolizing enzyme and transporter biomarker discovery (MDBD), has been developed for this purpose. biorxiv.orgcriver.com This approach involves:

Clinical Identification : Performing untargeted metabolomics on plasma and urine samples from clinical studies where participants are given a potent OAT1/3 inhibitor, such as probenecid (B1678239). biorxiv.orgbiorxiv.org Metabolites that consistently accumulate in the plasma or decrease in the urine are identified as potential biomarkers.